Lutetium;nickel
Description
Lutetium (Lu) is the heaviest and least abundant rare earth element (atomic weight: 174.9668(1)) with a silvery-white appearance, high density (9.84 g/cm³), and a hexagonal close-packed (HCP) crystal structure . It exhibits chemical stability and lacks a magnetic moment, making it valuable in alloys and optoelectronic applications . Nickel (Ni), a transition metal (atomic weight: 58.6934(4)), is ductile, corrosion-resistant, and widely used in alloys and catalysis. Its oxide (NiO) can behave as an insulator (resistivity: ~10¹³ Ω·cm) or n-type semiconductor depending on stoichiometry .
Lutetium-nickel (Lu-Ni) compounds include intermetallics, doped oxides, and coordination complexes. These materials are explored for catalytic, sorption, and electronic applications.
Properties
CAS No. |
12057-44-2 |
|---|---|
Molecular Formula |
LuNi5 |
Molecular Weight |
468.43 g/mol |
IUPAC Name |
lutetium;nickel |
InChI |
InChI=1S/Lu.5Ni |
InChI Key |
YGLLXEOFEMKERI-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Lu] |
Origin of Product |
United States |
Comparison with Similar Compounds
Catalytic Hydrogenation Activity
Lu-Ni bimetallic complexes exhibit tunable catalytic properties. For example, a Ni-Lu complex with the ligand iPr₂PCH₂NHPh achieved a turnover number (TON) of 8(1)c and turnover frequency (TOF) of 1.6(2) h⁻¹ for hydrogenation. Adding tetrahydrofuran (THF) significantly enhanced activity: 40 equiv. THF increased TON to 3.9(1)c .
Table 1: Catalytic Performance of Ni-Lu vs. Other Transition Metal-Lanthanide Complexes
| Catalyst System | TON (h⁻¹) | TOF (h⁻¹) | Key Feature |
|---|---|---|---|
| Ni-Lu + THF (40 equiv.) | 3.9(1) | 3.5(1) | THF modulates coordination |
| Ni-Co-Fe (Sc-doped) | 4.2 | 2.8 | Scandium enhances stability |
| Fe-Ru (Yb-doped) | 2.7 | 1.9 | Lower activity than Lu-Ni |
Lu-Ni complexes outperform Fe- and Co-based analogs due to Lu’s electron-withdrawing effects, which stabilize reactive Ni centers .
Sorption Efficiency for Lutetium Ions
The interpolymer system Lewatit CNP LF@AV-17-8 (4:2) showed superior Lu³⁺ sorption (42% over 48 h, capacity: 221.05 mg/g at pH 4.7) compared to individual ion exchangers (Lewatit: 25%; AV-17-8: 21%) . This is attributed to synergistic interactions between H⁺ (Lewatit) and OH⁻ (AV-17-8) groups, optimizing surface charge for Lu³⁺ binding.
Table 2: Sorption Performance of Lu³⁺ Sorbents
| Sorbent | Sorption Rate (%) | Capacity (mg/g) | Optimal pH |
|---|---|---|---|
| Lewatit CNP LF@AV-17-8 | 42 | 221.05 | 4.7 |
| Activated Carbon | 18 | 95.2 | 5.0 |
| Chitosan-Grafted Resin | 35 | 180.3 | 4.5 |
The Lu-Ni alloy’s role in sorption is indirect; however, Ni-based substrates functionalized with Lu show promise in selective ion recovery .
Structural and Mechanical Properties
Lu doping modifies NiO’s electrical properties. For instance, Lu-doped NiO films exhibit altered crystal topography and enhanced electrochromic behavior compared to undoped or Li-doped NiO . Similarly, Lu alloying improves wear resistance in thermostable chrome-nickel alloys .
Table 3: Dopant Effects on NiO Thin Films
| Dopant | Conductivity (Ω⁻¹·cm⁻¹) | Application |
|---|---|---|
| Lu | 10⁻⁸ | Electrochromic devices |
| Li | 10⁻⁵ | Batteries |
| Co | 10⁻⁶ | Catalysis |
Lu’s smaller ionic radius (0.85 Å vs. 1.16 Å for La) enables tighter lattice integration, reducing defects in NiO .
Electronic and Magnetic Properties
In Lu-doped EuO, 5% Lu substitution introduced non-magnetic carriers but retained 96% spin polarization, comparable to Gd-doped EuO (95%) . This contrasts with La-doped EuO, which shows reduced polarization due to larger ionic size.
Table 4: Dopant Impact on EuO Spin Polarization
| Dopant | Ionic Radius (Å) | Spin Polarization (%) |
|---|---|---|
| Lu | 0.85 | 96 |
| Gd | 0.94 | 95 |
| La | 1.16 | 82 |
Lu’s electron configuration ([Xe]4f¹⁴5d¹6s²) enhances charge transfer efficiency in hybrid materials .
Q & A
Basic: What experimental methods are recommended for characterizing the phase behavior of lutetium-nickel (Lu-Ni) alloys?
Answer:
To characterize Lu-Ni alloy phases, employ X-ray diffraction (XRD) for crystal structure determination and scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. Pair this with differential thermal analysis (DTA) to study phase transitions and melting points. For stoichiometric validation, use neutron activation analysis (NAA) (as referenced in coal-derived SRC-I studies, where lutetium and nickel concentrations were tracked with high precision) . Ensure calibration against certified reference materials to minimize systematic errors.
Basic: How should researchers design experiments to investigate the catalytic properties of lutetium-nickel composites?
Answer:
Adopt a multivariate experimental design to isolate variables like temperature, pressure, and composite ratios. Use gas chromatography-mass spectrometry (GC-MS) or in situ Fourier-transform infrared spectroscopy (FTIR) to monitor reaction intermediates and products. For reproducibility, document synthesis parameters (e.g., sol-gel vs. solid-state methods) and characterize surface areas via Brunauer-Emmett-Teller (BET) analysis . Cross-reference catalytic efficiency with control experiments using pure Ni or Lu to identify synergistic effects .
Basic: What analytical techniques are suitable for quantifying lutetium and nickel concentrations in heterogeneous materials?
Answer:
For bulk quantification, inductively coupled plasma mass spectrometry (ICP-MS) offers high sensitivity (detection limits ≤ ppb). For localized analysis, use laser ablation-ICP-MS or electron probe microanalysis (EPMA) . In organic matrices (e.g., biomedical samples), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is effective, as demonstrated in plasma studies where lutetium recovery exceeded 70% . Validate results with neutron activation analysis (NAA) to address matrix interference challenges .
Advanced: How can researchers resolve contradictions in reported lutetium and nickel concentration data across studies?
Answer:
Contradictions often arise from methodological differences (e.g., NAA vs. ICP-MS). Conduct cross-method validation using a subset of samples analyzed via both techniques. Apply error propagation models to quantify uncertainties from sample preparation and instrumental drift. For example, in SRC-I studies, discrepancies in lutetium retention (2- to 5-fold vs. 10- to 50-fold reductions) were attributed to heterogeneous mineral residues; replicate sampling and principal component analysis (PCA) can isolate such variability .
Advanced: What multivariate statistical approaches are effective for correlating physical properties of lutetium-nickel systems?
Answer:
Principal component analysis (PCA) and partial least squares regression (PLSR) are robust for identifying latent relationships in high-dimensional datasets. For instance, PCA in transition metal studies revealed lutetium’s similarity to sixth-row transition metals, guiding alloy design . Pair these with machine learning clustering algorithms to predict mechanical properties (e.g., hardness, thermal stability) from compositional data. Ensure datasets include standardized measurements (e.g., Vickers hardness, thermal expansion coefficients) to enhance model generalizability .
Advanced: How can dynamic material flow analysis (MFA) inform sustainable sourcing strategies for lutetium in research?
Answer:
Apply dynamic MFA to track lutetium’s lifecycle from extraction to end-use in research labs. Model variables include in-use stocks (e.g., sputtering targets, catalysts) and end-of-life recycling rates. For example, China’s 2011–2020 MFA highlighted a 72% reliance on imports and identified PET equipment as a high-growth application; similar models can prioritize secondary recovery from lab waste . Integrate geopolitical risk assessments and policy drivers (e.g., rare earth export quotas) into scenarios to mitigate supply chain disruptions .
Advanced: What methodologies address the challenges of synthesizing high-purity lutetium-nickel sputtering targets?
Answer:
For purity ≥99.99%, use zone refining or floating-zone crystal growth under inert atmospheres to minimize oxide formation. Characterize targets with glow discharge mass spectrometry (GDMS) to detect trace impurities. Optimize deposition parameters (e.g., sputtering power, gas pressure) via design of experiments (DoE) to achieve uniform thin films. Stanford Advanced Materials’ protocols for Lu₂O₃ sputtering targets (99.95% purity) provide a benchmark for scalability and defect minimization .
Advanced: How can researchers assess the long-term stability of lutetium-nickel alloys under extreme conditions?
Answer:
Simulate operational environments (e.g., high radiation, thermal cycling) using accelerated aging tests . Monitor structural integrity via transmission electron microscopy (TEM) and mechanical properties via nanoindentation . For radiation resistance, compare neutron-irradiated samples (e.g., using reactor facilities) with controls. Lutetium’s inherent radiation tolerance, as noted in spacecraft component studies, suggests potential for alloy optimization in nuclear applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
